Cas no 2171644-26-9 (3-(3-Aminooxolan-3-yl)oxolan-3-ol)
3-(3-Aminooxolan-3-yl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(3-aminooxolan-3-yl)oxolan-3-ol
- 2171644-26-9
- EN300-1642796
- 3-(3-Aminooxolan-3-yl)oxolan-3-ol
-
- Inchi: 1S/C8H15NO3/c9-7(1-3-11-5-7)8(10)2-4-12-6-8/h10H,1-6,9H2
- InChI Key: ZGQPXAAYDMRGJE-UHFFFAOYSA-N
- SMILES: O1CCC(C1)(C1(COCC1)O)N
Computed Properties
- Exact Mass: 173.10519334g/mol
- Monoisotopic Mass: 173.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 64.7Ų
3-(3-Aminooxolan-3-yl)oxolan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1642796-0.05g |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 0.05g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1642796-0.1g |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 0.1g |
$1332.0 | 2023-06-04 | ||
| Enamine | EN300-1642796-0.25g |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 0.25g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1642796-0.5g |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 0.5g |
$1453.0 | 2023-06-04 | ||
| Enamine | EN300-1642796-1.0g |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1642796-2.5g |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 2.5g |
$2969.0 | 2023-06-04 | ||
| Enamine | EN300-1642796-5.0g |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1642796-10.0g |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 10g |
$6512.0 | 2023-06-04 | ||
| Enamine | EN300-1642796-50mg |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 50mg |
$1272.0 | 2023-09-22 | ||
| Enamine | EN300-1642796-100mg |
3-(3-aminooxolan-3-yl)oxolan-3-ol |
2171644-26-9 | 100mg |
$1332.0 | 2023-09-22 |
3-(3-Aminooxolan-3-yl)oxolan-3-ol Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-(3-Aminooxolan-3-yl)oxolan-3-ol
Recent Advances in the Study of 3-(3-Aminooxolan-3-yl)oxolan-3-ol (CAS: 2171644-26-9) in Chemical Biology and Pharmaceutical Research
The compound 3-(3-Aminooxolan-3-yl)oxolan-3-ol (CAS: 2171644-26-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 3-(3-Aminooxolan-3-yl)oxolan-3-ol, which serves as a key intermediate in the development of novel bioactive molecules. Researchers have successfully employed this compound in the synthesis of heterocyclic derivatives, which exhibit promising activity against various disease targets. The compound's oxolane rings and amino functionality make it a valuable scaffold for designing molecules with enhanced pharmacokinetic properties.
In terms of biological activity, preliminary investigations have demonstrated that derivatives of 3-(3-Aminooxolan-3-yl)oxolan-3-ol exhibit moderate to strong inhibitory effects on specific enzymes involved in inflammatory pathways. This suggests potential applications in the treatment of inflammatory diseases. Furthermore, molecular docking studies have revealed favorable interactions between these derivatives and target proteins, providing a structural basis for further optimization.
One of the most significant breakthroughs involves the application of 3-(3-Aminooxolan-3-yl)oxolan-3-ol in the development of central nervous system (CNS) therapeutics. Recent in vitro and in vivo studies have shown that certain analogs of this compound can cross the blood-brain barrier and exhibit neuroprotective effects. This finding opens new avenues for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
From a pharmaceutical development perspective, researchers have made progress in optimizing the synthetic routes for 3-(3-Aminooxolan-3-yl)oxolan-3-ol, achieving higher yields and better purity profiles. These improvements are crucial for scaling up production and facilitating further pharmacological evaluations. Additionally, stability studies have indicated that the compound maintains its integrity under various storage conditions, which is essential for its potential use in drug formulations.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Current research efforts are focused on structure-activity relationship (SAR) studies to identify the most pharmacologically active derivatives while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical applications.
In conclusion, 3-(3-Aminooxolan-3-yl)oxolan-3-ol (CAS: 2171644-26-9) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. The recent advancements in its synthesis, biological evaluation, and pharmaceutical applications underscore its importance in current drug discovery efforts. Future research directions should focus on expanding its therapeutic applications through comprehensive preclinical studies and exploring its potential in combination therapies.
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